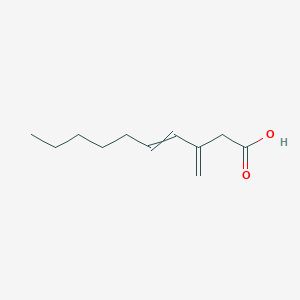
3-Methylidenedec-4-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methylidenedec-4-enoic acid is an organic compound with the molecular formula C11H18O2 It is a carboxylic acid with a unique structure featuring a methylene group at the third position and a double bond at the fourth position of the decanoic acid chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylidenedec-4-enoic acid can be achieved through several methods. One common approach involves the use of a Grignard reagent, where a suitable alkyl halide reacts with magnesium in the presence of an ether solvent to form the Grignard reagent. This reagent is then reacted with a carbonyl compound, followed by acid hydrolysis to yield the desired carboxylic acid.
Industrial Production Methods
Industrial production of this compound typically involves large-scale organic synthesis techniques. These methods often utilize continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-Methylidenedec-4-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the double bond to a single bond, yielding saturated carboxylic acids.
Substitution: The methylene group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing double bonds.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Saturated carboxylic acids.
Substitution: Various substituted carboxylic acids.
Wissenschaftliche Forschungsanwendungen
3-Methylidenedec-4-enoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-Methylidenedec-4-enoic acid involves its interaction with specific molecular targets. The methylene and double bond functionalities allow it to participate in various chemical reactions, influencing biological pathways and enzyme activities. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Decanoic acid: A saturated carboxylic acid with a similar carbon chain length but lacking the methylene and double bond functionalities.
3-Methylidenedecanoic acid: Similar structure but without the double bond at the fourth position.
4-Decenoic acid: Contains a double bond but lacks the methylene group at the third position.
Uniqueness
3-Methylidenedec-4-enoic acid is unique due to the presence of both a methylene group and a double bond within its structure. This combination of functionalities allows it to participate in a wider range of chemical reactions compared to its similar counterparts, making it a valuable compound in various research and industrial applications.
Eigenschaften
CAS-Nummer |
90252-85-0 |
|---|---|
Molekularformel |
C11H18O2 |
Molekulargewicht |
182.26 g/mol |
IUPAC-Name |
3-methylidenedec-4-enoic acid |
InChI |
InChI=1S/C11H18O2/c1-3-4-5-6-7-8-10(2)9-11(12)13/h7-8H,2-6,9H2,1H3,(H,12,13) |
InChI-Schlüssel |
OFQXABUUTIIPRY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC=CC(=C)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


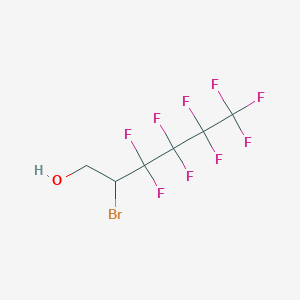
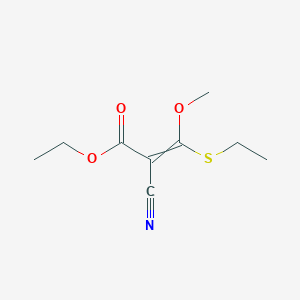
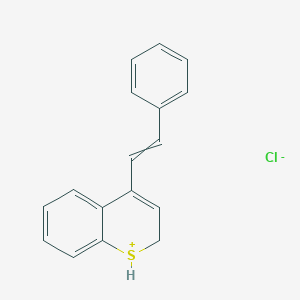
![3,9-Diethoxy-2,4,8,10-tetraoxaspiro[5.5]undecane](/img/structure/B14371895.png)
![N-[2-(1-Hydroxy-1-phenylethyl)phenyl]formamide](/img/structure/B14371897.png)
![1-ethyl-3-[(E)-(2-hydroxyphenyl)methylideneamino]imidazolidine-2,4,5-trione](/img/structure/B14371898.png)
![2-[2-(2,3-Dichlorophenyl)hydrazinylidene]-N-methylpyrrolidine-1-carboxamide](/img/structure/B14371902.png)
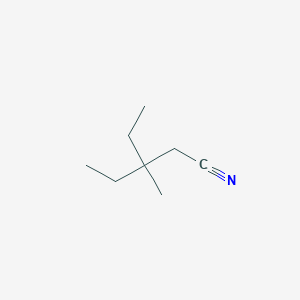
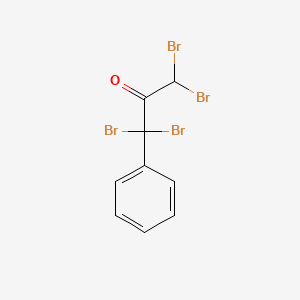
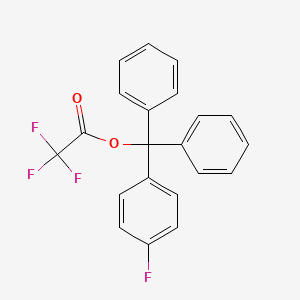
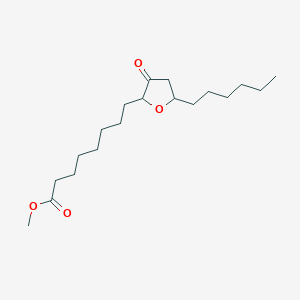
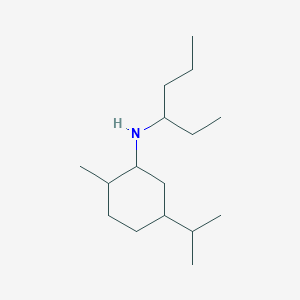
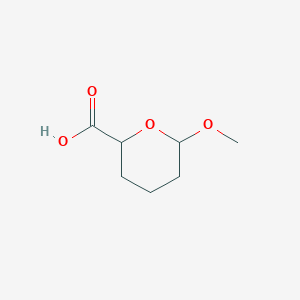
![Tributyl({[(naphthalen-2-yl)oxy]acetyl}oxy)stannane](/img/structure/B14371964.png)
